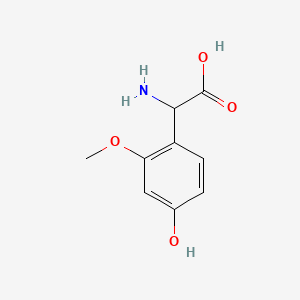
2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes both amino and phenolic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent used.
Scientific Research Applications
2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid exerts its effects involves its interaction with various molecular targets. The amino and phenolic groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methoxybenzoic acid
- 4-Hydroxy-3-methoxyphenylacetic acid
- 4-Amino-2-methoxybenzoic acid
Uniqueness
2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid is unique due to the presence of both amino and phenolic groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
117427-59-5 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 |
IUPAC Name |
2-amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-14-7-4-5(11)2-3-6(7)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) |
InChI Key |
XLYKOYCJLKZBIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















